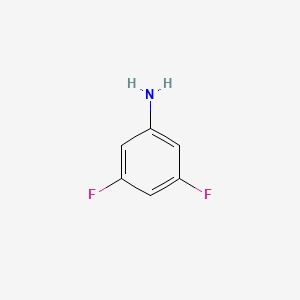

3,5-Difluoroaniline

Vue d'ensemble

Description

La 3,5-Difluoroaniline est un composé organique de formule moléculaire C6H5F2N. C’est un dérivé de l’aniline, où deux atomes d’hydrogène sur le cycle benzénique sont remplacés par des atomes de fluor aux positions 3 et 5. Ce composé est un solide à faible point de fusion de couleur blanche à jaunâtre et est connu pour ses applications dans diverses synthèses chimiques et processus industriels .

Voies de synthèse et conditions réactionnelles :

À partir de 1,3,5-trichlorobenzène : Une méthode implique la fluoration du 1,3,5-trichlorobenzène pour produire du 1,3,5-trifluorobenzène, qui est ensuite aminé avec de l’ammoniac aqueux ou anhydre pour donner de la this compound.

À partir de 2,4,5-trichloronitrobenzène : Une autre méthode implique la réaction du 2,4,5-trichloronitrobenzène avec un fluorure de métal alcalin en présence d’un solvant aprotique polaire à des températures allant de 100 °C à 250 °C.

Méthodes de production industrielle : La production industrielle de la this compound suit généralement les voies de synthèse mentionnées ci-dessus, en mettant l’accent sur l’optimisation du rendement et de la rentabilité. L’utilisation du 1,3,5-trichlorobenzène comme matière première est particulièrement favorisée en raison de sa disponibilité et des conditions réactionnelles relativement simples requises pour sa conversion en this compound .

Types de réactions :

Réactions de substitution : La this compound peut subir des réactions de substitution nucléophile, où les atomes de fluor sont remplacés par d’autres nucléophiles.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former divers dérivés.

Réactions de couplage : Il peut participer à des réactions de couplage pour former des composés aromatiques plus complexes.

Réactifs et conditions courants :

Substitution nucléophile : Des réactifs tels que l’hydroxyde de sodium ou l’ammoniac sont couramment utilisés.

Oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium sont utilisés.

Principaux produits :

Produits de substitution : Selon le nucléophile, des produits tels que le 3,5-difluorobenzènesulfonamide peuvent être formés.

Produits d’oxydation : L’oxydation peut conduire à la formation de composés tels que l’acide 3,5-difluorobenzoïque.

Produits de réduction : La réduction peut donner des composés tels que la 3,5-difluorométhylaniline.

4. Applications de la recherche scientifique

La this compound est largement utilisée dans la recherche scientifique en raison de ses propriétés chimiques uniques. Voici quelques-unes de ses applications :

Chimie : Elle sert d’intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.

Biologie : Le composé est utilisé dans des études portant sur l’inhibition enzymatique et les interactions protéiques.

Médecine : C’est un précurseur dans la synthèse de médicaments et d’autres agents thérapeutiques.

Industrie : La this compound est utilisée dans la production de colorants, de pigments et d’autres produits chimiques industriels

Applications De Recherche Scientifique

Synthesis of 3,5-Difluoroaniline

The synthesis of this compound can be achieved through several methods, primarily involving the transformation of fluorinated precursors. The following table summarizes key synthetic routes:

These methods illustrate the versatility in synthesizing this compound, emphasizing its importance as a synthetic intermediate.

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the development of:

- Antibiotics : Compounds derived from this compound have shown efficacy against bacterial infections.

- Anticancer Agents : Its derivatives are being explored for their potential in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth.

- Anti-inflammatory Drugs : Research indicates that modifications of this compound can lead to new anti-inflammatory medications .

Agrochemical Applications

In the field of agrochemicals, this compound is employed as an intermediate in the synthesis of herbicides and insecticides. Notably:

- Herbicides : It is used in the formulation of selective herbicides that target specific weed species while minimizing damage to crops.

- Insecticides : Its derivatives have been developed to effectively control pest populations with reduced environmental impact .

Material Science Applications

This compound is also significant in materials science:

- Dyes and Pigments : It acts as a precursor for synthesizing various dyes used in textiles and coatings.

- Polymer Chemistry : The compound is utilized in the production of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance .

Toxicological Studies

Recent studies have assessed the toxicity of this compound using metabolomic approaches. These investigations reveal that exposure can lead to biochemical changes indicative of xenobiotic stress:

- Increased levels of inosine monophosphate were observed in treated organisms.

- Alterations in carbohydrate metabolism were noted, suggesting potential biomarkers for toxicity assessment .

Case Study 1: Synthesis Optimization

A study optimized the synthesis of this compound from 2,4-difluoroaniline using a streamlined process that improved yield and reduced reaction time. This method demonstrated a yield increase from 70% to over 90% by adjusting reaction conditions and utilizing phase transfer catalysts .

Case Study 2: Pharmaceutical Development

Mécanisme D'action

Le mécanisme d’action de la 3,5-difluoroaniline implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Les atomes de fluor du composé améliorent son affinité de liaison à ces cibles, ce qui entraîne divers effets biochimiques. Par exemple, il a été démontré qu’il inhibe certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité .

Composés similaires :

- 3,5-Difluorobenzènamine

- 3,5-Difluorométhylaniline

- 3,5-Difluorobenzènesulfonamide

Comparaison : La this compound est unique en raison de la présence de deux atomes de fluor à des positions spécifiques sur le cycle benzénique, ce qui influence considérablement sa réactivité chimique et son activité biologique. Comparée à d’autres composés similaires, elle présente une stabilité et une réactivité plus élevées dans certaines réactions chimiques, ce qui en fait un intermédiaire précieux dans divers processus de synthèse .

Comparaison Avec Des Composés Similaires

- 3,5-Difluorobenzenamine

- 3,5-Difluorodimethylaniline

- 3,5-Difluorobenzenesulfonamide

Comparison: 3,5-Difluoroaniline is unique due to the presence of two fluorine atoms at specific positions on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits higher stability and reactivity in certain chemical reactions, making it a valuable intermediate in various synthetic processes .

Activité Biologique

3,5-Difluoroaniline (DFA), a derivative of aniline with two fluorine atoms at the 3 and 5 positions on the aromatic ring, has garnered attention for its diverse biological activities. This compound is not only a key intermediate in the synthesis of various agricultural chemicals and pharmaceuticals but also exhibits notable biological effects that warrant detailed exploration.

This compound has the chemical formula and a CAS number of 372-39-4. It is synthesized through the fluorination of 1,3,5-trichlorobenzene followed by amination to yield the desired aniline derivative . The presence of fluorine atoms significantly influences its reactivity and biological interactions.

1. Antiviral Properties

Recent studies have investigated the potential of this compound derivatives as antiviral agents, particularly against coronaviruses. A derivative was shown to exhibit significant inhibitory activity against SARS-CoV-2 with an IC50 value of 0.23 μM . This suggests that modifications in the structure of DFA can lead to compounds with enhanced antiviral properties.

2. Toxicity Assessment

A metabonomic study using earthworms (Eisenia veneta) highlighted the toxicological profile of this compound. The study utilized nuclear magnetic resonance (NMR) spectroscopy to assess metabolic changes following exposure. Key findings included:

- A decrease in maltose concentrations in treated worms.

- Changes in endogenous metabolites that could serve as biomarkers for xenobiotic toxicity .

The principal component analysis (PCA) indicated that while DFA did induce changes in metabolic profiles, its effects were less pronounced compared to other halogenated anilines tested.

Case Study 1: Antiviral Activity

In a study focusing on the design and evaluation of 2-amino-quinazolin-4(3H)-one derivatives, it was noted that compounds derived from this compound exhibited promising antiviral properties against both SARS-CoV-2 and MERS-CoV. The lead compound demonstrated low cytotoxicity (CC50 > 25 μM) while maintaining high antiviral efficacy .

Case Study 2: Metabonomic Toxicity Analysis

Another research effort employed a metabonomic approach to analyze the toxicity of DFA alongside other fluorinated anilines. The study revealed that DFA treatment resulted in specific alterations in metabolic pathways, indicating potential risks associated with exposure to this compound . The results emphasized the need for further investigation into the long-term effects of DFA on biological systems.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₆H₅F₂N |

| CAS Number | 372-39-4 |

| IC50 (SARS-CoV-2) | 0.23 μM |

| Cytotoxicity (CC50) | >25 μM |

| Oral Bioavailability | 15.6% |

| Metabolite Changes | Observed Effect |

|---|---|

| Maltose | Decreased concentration |

| Inosine Monophosphate | Increased concentration |

Analyse Des Réactions Chimiques

Halogen Displacement Reactions

3,5-Difluoroaniline is synthesized via catalytic amination of halogenated precursors. Key routes include:

-

From 3,5-difluorochlorobenzene : Reaction with ammonia (4:1 NH₃ ratio) at 230°C in diethylene glycol yields 95% conversion to this compound . A Cu(I) catalyst (e.g., CuCl) enhances selectivity, suppressing byproducts like diaminofluorobenzene .

-

From 2,6-dichloro-3,5-difluoronitrobenzene : Hydrogenation eliminates HCl and reduces the nitro group, achieving 87–95% yields .

Diazotization and Reduction Pathways

Diazotization of 2-halo-4,6-difluoroaniline intermediates (e.g., 2-bromo-4,6-difluoroaniline) with NaNO₂/HCl followed by in-situ reduction with hypophosphorous acid produces 1-halo-3,5-difluorobenzenes. Subsequent amination yields this compound with 87% efficiency .

Nitration and Halogenation

The amino group directs electrophilic substitution:

-

Nitration : Reacts with HNO₃/H₂SO₄ to form 3,5-difluoro-2,4,6-trinitroaniline, a precursor to explosives .

-

Halogenation : Iodination at the para position (relative to NH₂) gives 3,5-difluoro-4-iodoaniline in >95% yield .

| Reaction | Reagents | Product | Yield | Ref. |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3,5-Difluoro-2,4,6-trinitroaniline | 90% | |

| Iodination | I₂, AcOH | 3,5-Difluoro-4-iodoaniline | 95% |

Thiolation Reactions

Reaction with 1-propanethiolate anion replaces fluorine or amino groups:

-

Amino displacement : Forms 3,5-difluoro-4-(propylthio)aniline .

-

Fluorine displacement : Yields 3-fluoro-5-(propylthio)aniline as a minor product .

Thermal Decomposition and Stability

Under pyrolysis conditions (T-jump-PyGC-MS), 3,5-difluoro-2,4,6-trinitroaniline derivatives decompose via nitro group rupture and benzene ring opening. Major pathways include:

| Decomposition Pathway | Conditions | Byproducts | Heat Release | Ref. |

|---|---|---|---|---|

| Nitro group rupture | >200°C | NO₂, CO, polycyclic compounds | High | |

| Fluorine migration | 250–300°C | Fluorinated polyaromatics | Moderate |

Catalytic and Selectivity Considerations

Propriétés

IUPAC Name |

3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOIBXZRCYFZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059906 | |

| Record name | 3,5-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Benzenamine, 3,5-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

372-39-4 | |

| Record name | 3,5-Difluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 372-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,5-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIFLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93F28C8C0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.